4-(4-Methylbenzene-1-sulfinyl)pyridine
Description
4-(4-Methylbenzene-1-sulfinyl)pyridine is a sulfinyl-containing heterocyclic compound characterized by a pyridine ring linked to a 4-methylphenylsulfinyl group. The sulfinyl moiety (S=O) confers unique electronic and steric properties, distinguishing it from sulfonyl (SO₂) or unoxidized thioether (S-) analogs.
Properties
CAS No. |
113512-73-5 |
|---|---|
Molecular Formula |
C12H11NOS |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfinylpyridine |
InChI |
InChI=1S/C12H11NOS/c1-10-2-4-11(5-3-10)15(14)12-6-8-13-9-7-12/h2-9H,1H3 |
InChI Key |
UYOZIYNYDTWOGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylbenzene-1-sulfinyl)pyridine typically involves the reaction of 4-methylbenzenesulfinyl chloride with pyridine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylbenzene-1-sulfinyl)pyridine undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: 4-(4-Methylbenzene-1-sulfonyl)pyridine.
Reduction: 4-(4-Methylbenzene-1-sulfanyl)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Methylbenzene-1-sulfinyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Methylbenzene-1-sulfinyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The pyridine ring can engage in π-π stacking interactions and hydrogen bonding, further contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include:
- Sulfonyl derivatives (e.g., 1-[(4-methylbenzene)sulfonyl]pyrrolidine): Feature a sulfonyl group (SO₂) instead of sulfinyl (S=O), altering electronic density and hydrogen-bonding capacity.
- Chloro/nitro-substituted pyridines (e.g., 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives): Substituents like Cl, NO₂, or Br on the phenyl or pyridine rings influence steric bulk and electronic effects .
Table 1: Substituent Impact on Physical Properties
| Compound Type | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| 4-(4-Methylbenzenesulfinyl) | Methyl, sulfinyl | ~220 (estimated) | Not reported | Not reported |
| Sulfonamide derivative [5] | Methyl, sulfonyl | ~227 | Not reported | 91 |
| Chloro-substituted pyridine [1] | Cl, CH₃, NO₂ | 466–545 | 268–287 | 67–81 |
Key Observations :
- Chloro/nitro-substituted pyridines exhibit higher molecular weights (466–545 g/mol) and melting points (268–287°C) due to increased intermolecular forces (e.g., dipole-dipole interactions) .
- Sulfonamide derivatives achieve higher synthetic yields (91%) under optimized conditions (aqueous K₂CO₃/THF) compared to sulfinyl analogs, which may require milder oxidation steps .
Key Observations :
- Sulfonamide synthesis achieves near-quantitative yields under mild conditions, while sulfinyl derivatives often require longer reaction times and inert atmospheres to prevent over-oxidation to sulfones .
- The absence of a base in sulfinyl synthesis (Entry 5, Table 2) reduces yield (55%), highlighting the need for precise stoichiometric control .
Key Reference Findings :
- Chen et al. (2006) reported that pyridine derivatives with electron-withdrawing substituents (e.g., NO₂) show enhanced anticancer activity due to increased electrophilicity .
- Ghorab et al. (2009) demonstrated that sulfonamide derivatives exhibit higher aqueous solubility than sulfinyl analogs, impacting bioavailability .
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